(3S,4S)-4-Cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The stereochemistry at the 3rd and 4th positions of the pyrrolidine ring (indicated by the (3S,4S) notation) would also add to the complexity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The Fmoc group could be removed under mildly acidic conditions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Some general predictions can be made based on its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of (3S,4S)-4-Cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, is used for protecting hydroxy-groups in various chemical syntheses. It is especially useful when working with acid- and base-labile protecting groups, as it can be conveniently removed without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Aromatic Polyamides
In the synthesis of new aromatic polyamides, this compound plays a crucial role. These polyamides, incorporating bulky fluorenylidene groups, demonstrate excellent solubility in organic solvents and form transparent, flexible films. They also exhibit high glass transition temperatures and thermal stability, making them valuable in high-performance material applications (Hsiao, Yang, & Lin, 1999).
Redox-Annulations in Organic Chemistry
The compound is integral in C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds. This process is essential for creating ring-fused pyrrolines, which can be further oxidized or reduced to synthesize various organic compounds (Kang, Richers, Sawicki, & Seidel, 2015).
Coordination Polymers and Photophysical Properties
It plays a significant role in the synthesis of lanthanide-based coordination polymers. These polymers, characterized by their photophysical properties, are promising in the field of materials science for their potential use in luminescent devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Influenza Neuraminidase Inhibition
This compound is also a key precursor in the synthesis of influenza neuraminidase inhibitors. It contributes to the development of potent antiviral agents, which are crucial for influenza treatment and prevention (Wang et al., 2001).
Mechanism of Action
Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used in peptide synthesis, the Fmoc group would likely be removed at some point to reveal a free amine group.
Properties
IUPAC Name |
(3S,4S)-4-cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-24(28)22-14-26(13-21(22)16-7-1-2-8-16)25(29)30-15-23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)23/h3-6,9-12,16,21-23H,1-2,7-8,13-15H2,(H,27,28)/t21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELSKMURSVIEBC-FCHUYYIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137851-97-7 |
Source
|
Record name | rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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